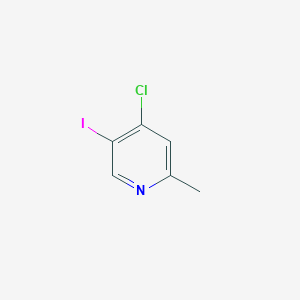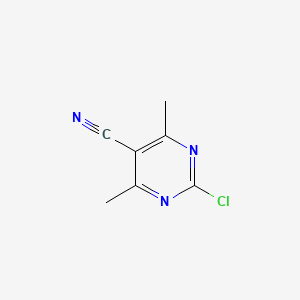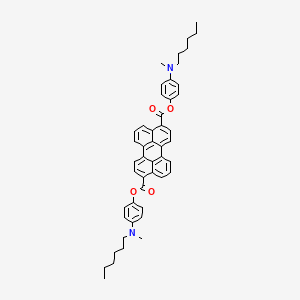
(R)-Methyl 6-(1-aminoethyl)nicotinate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Methyl 6-(1-aminoethyl)nicotinate hydrochloride is a chemical compound with a molecular formula of C9H14N2O2·HCl It is a derivative of nicotinic acid and is characterized by the presence of an aminoethyl group attached to the nicotinate moiety
准备方法
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of catalysts and specific solvents to facilitate the esterification process For instance, the esterification can be carried out using methanol in the presence of a strong acid catalyst like sulfuric acid
Industrial Production Methods
In an industrial setting, the production of ®-Methyl 6-(1-aminoethyl)nicotinate hydrochloride may involve large-scale esterification and amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
®-Methyl 6-(1-aminoethyl)nicotinate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nicotinic acid derivatives, while reduction can produce various amine derivatives. Substitution reactions can lead to a wide range of substituted nicotinate compounds.
科学研究应用
Chemistry
In chemistry, ®-Methyl 6-(1-aminoethyl)nicotinate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of various derivatives that can be used in different chemical reactions.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It may be used in studies involving cell signaling pathways and receptor interactions.
Medicine
In the medical field, ®-Methyl 6-(1-aminoethyl)nicotinate hydrochloride is investigated for its potential therapeutic applications. It may have roles in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.
Industry
Industrially, this compound can be used in the production of specialty chemicals and intermediates. Its unique properties make it valuable in the synthesis of various industrial products.
作用机制
The mechanism of action of ®-Methyl 6-(1-aminoethyl)nicotinate hydrochloride involves its interaction with specific molecular targets. It may act on nicotinic acetylcholine receptors, influencing neurotransmission and cellular signaling pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Nicotinic Acid: A precursor to ®-Methyl 6-(1-aminoethyl)nicotinate hydrochloride, used in various biochemical applications.
Methyl Nicotinate: Another ester derivative of nicotinic acid, used in topical formulations.
Ethyl Nicotinate: Similar to methyl nicotinate but with an ethyl ester group.
Uniqueness
®-Methyl 6-(1-aminoethyl)nicotinate hydrochloride is unique due to the presence of the aminoethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research and industrial applications, differentiating it from other nicotinate derivatives.
属性
分子式 |
C9H13ClN2O2 |
|---|---|
分子量 |
216.66 g/mol |
IUPAC 名称 |
methyl 6-[(1R)-1-aminoethyl]pyridine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-6(10)8-4-3-7(5-11-8)9(12)13-2;/h3-6H,10H2,1-2H3;1H/t6-;/m1./s1 |
InChI 键 |
SVRYNTWOUUIFPW-FYZOBXCZSA-N |
手性 SMILES |
C[C@H](C1=NC=C(C=C1)C(=O)OC)N.Cl |
规范 SMILES |
CC(C1=NC=C(C=C1)C(=O)OC)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 2',4'-dichloro-5'-oxo-6',8'-dihydro-5'H-spiro[cyclopentane-1,7'-quinoline]-3'-carboxylate](/img/structure/B13103511.png)
![4-[3-(3-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13103514.png)






![2H-Isoindole, 1-[2,4-bis(1-methylethyl)phenyl]-6-bromo-](/img/structure/B13103543.png)
![2-(2,5-Dichlorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B13103552.png)
![Imidazo[1,2-a]pyrimidine-3-carboxamide](/img/structure/B13103559.png)

